Condensation reactions: Starting materials like substituted pyrazoles and amidines can be condensed to form the core pyrazolopyrimidine ring system [].
Cyclization reactions: Precursors containing the necessary atoms for the pyrazolopyrimidine skeleton can undergo intramolecular cyclization to form the desired ring system [].
Substitution reactions: Once the core structure is formed, various substituents can be introduced at different positions of the pyrazolopyrimidine ring through nucleophilic aromatic substitution or other appropriate reactions [].
Chemical Reactions Analysis
N-alkylation: The amine group at the C4 position can be alkylated using alkyl halides or other alkylating agents to introduce various alkyl substituents [].
Acylation: The amine group can also be acylated using acyl chlorides or anhydrides to introduce acyl groups, which can modify the compound's properties and reactivity [].
Metal complexation: Pyrazolo[3,4-d]pyrimidines can act as ligands and form complexes with various metal ions, potentially influencing their biological activity [].
Mechanism of Action
Kinase inhibition: They can bind to the ATP-binding site of kinases, enzymes involved in various cellular processes, thereby inhibiting their activity [, , , ].
Receptor modulation: They can interact with specific receptors, either as agonists or antagonists, influencing downstream signaling pathways [].
Enzyme inhibition: Beyond kinases, they can inhibit other enzymes involved in crucial biological pathways, leading to various pharmacological effects [].
Applications
Drug discovery: Many pyrazolo[3,4-d]pyrimidines are being investigated as potential drugs for treating cancer [, , , ], inflammatory diseases [, , , ], and cognitive disorders [], among others.
Related Compounds
Mifepristone
Compound Description: Mifepristone is a non-selective glucocorticoid receptor (GR) antagonist approved for treating specific cases of Cushing's syndrome in the United States. [] While highly effective, its lack of GR selectivity can lead to undesirable side effects in certain patients. []
Relevance: Although Mifepristone itself is not structurally discussed in relation to 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, it serves as a contextual reference point. The paper discussing Mifepristone focuses on the development of selective GR antagonists, highlighting the need to improve upon non-selective compounds like Mifepristone. [] This implies that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, being the focus of research, likely belongs to a class of compounds aiming for selective GR antagonism, unlike Mifepristone.
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. It emerged from optimizing a series of fused azadecalin compounds designed as selective GR antagonists. [] Currently, it is under evaluation in a Phase 2 clinical trial for Cushing's syndrome. []
Relevance: The paper highlights CORT125134 as an advancement in the search for selective GR antagonists. [] This suggests that like CORT125134, 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also be investigated for its potential as a selective GR antagonist, given the paper's focus on optimizing such compounds.
Compound Description: This compound served as a lead compound in a study focused on developing treatments for psoriasis. [] It exhibited moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a potential therapeutic target for psoriasis. []
Relevance: Both Compound 1 and 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine share the core structure of "1H-pyrazolo[3,4-d]pyrimidine". [] This structural similarity makes them part of the same broader chemical class and suggests that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also possess potential for anti-psoriatic activity, particularly in relation to FLT3 inhibition.
Compound Description: Compound 18b emerged as a potent FLT3 inhibitor during the optimization of Compound 1 for anti-psoriatic activity. [] It demonstrated significant anti-psoriatic effects in a psoriasis mouse model with no observed recurrence 15 days after the final administration. []
Relevance: Similar to Compound 1, Compound 18b also shares the core "1H-pyrazolo[3,4-d]pyrimidine" structure with 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] Its development as a potent FLT3 inhibitor with significant anti-psoriatic effects further strengthens the possibility that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might exhibit similar therapeutic properties.
Compound Description: This refers to a series of compounds explored for treating triple-negative breast cancer (TNBC). [] They were developed by optimizing a lead compound, Compound 1 (mentioned above), to enhance its anti-TNBC activity while mitigating its toxicity. []
Relevance: This entire series of derivatives, by virtue of originating from the "1H-pyrazolo[3,4-d]pyrimidin-4-amine" core, are structurally linked to 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] The shared core structure and their development for TNBC treatment suggest potential applications of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the same therapeutic area.
Compound Description: This compound represents a multi-kinase inhibitor discovered during the optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives for anti-TNBC activity. [] It potently inhibits Src, KDR, and various kinases in the MAPK pathway. [] Compound 13an exhibits potent in vitro and in vivo anti-TNBC activity, good pharmacokinetic properties, and low toxicity. []
Relevance: Belonging to the 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative series, Compound 13an shares the fundamental "1H-pyrazolo[3,4-d]pyrimidin-4-amine" core with 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] Its successful development as a potent, multi-kinase inhibiting anti-TNBC agent with a good safety profile further suggests that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may hold promise for similar applications.
Compound Description: S29 acts as an inhibitor of the cytoplasmic tyrosine kinase c-SRC. [, ] It is investigated for its anti-tumoral effects on aggressive neuroblastomas. []
Relevance: S29 shares the core "1H-pyrazolo[3,4-d]pyrimidin-4-amine" structure with 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, directly linking them within the same broad chemical class. [, ] This structural similarity, combined with S29's anti-cancer properties, suggests that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also possess anti-cancer potential, especially considering the significance of the pyrazolo[3,4-d]pyrimidine scaffold in developing anticancer agents.
Compound Description: This series of pyrazolo[3,4-d]pyrimidine and urea hybrids were designed and synthesized to investigate their anticancer activities. []
Relevance: The "1H-pyrazolo[3,4-d]pyrimidine" core shared by this series and 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine classifies them within the same broad chemical family. [] The series' focus on anticancer activity, coupled with the structural similarity, suggests a potential application of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in cancer treatment.
Compound Description: CBS-1 is the most active derivative from the 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea series. [] It demonstrates promising cytotoxicity against a range of cancer cell lines, surpassing the potency of doxorubicin. [] Notably, CBS-1 inhibits cell cycle progression, induces apoptosis in A549 cells, activates caspase-3, and suppresses NF-κB and IL-6 activation. [] In vivo, it exhibits significant tumoricidal effects in a lung adenocarcinoma xenograft model. []
Relevance: As a member of the 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea series, CBS-1 shares the core "1H-pyrazolo[3,4-d]pyrimidine" structure with 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] Its potent and multi-faceted anticancer activity further emphasizes the potential of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a potential anticancer agent.
Compound Description: This compound serves as a versatile intermediate in synthesizing various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, many of which are of interest for their potential pharmacological properties. []
Relevance: Both 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine share the "1-methyl-1H-pyrazolo[3,4-d]pyrimidine" core structure. [] This structural similarity suggests that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might be a valuable precursor or intermediate in synthesizing other pharmacologically active compounds within this class.
Compound Description: This compound is synthesized through nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. []
Relevance: This compound and 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine both belong to the "6-substituted-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" class of compounds. [] This shared structural motif within the broader pyrazolo[3,4-d]pyrimidine family highlights the diverse derivatization possible at the 1, 4, and 6 positions of this scaffold, further implying the potential for modifying 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to explore a wider range of biological activities.
Compound Description: This class of compounds acts as inhibitors of the cyclin-dependent kinase (CDK) 4/cyclin D1 complex, showing IC50 values in the low micromolar range. [] They are believed to compete for the ATP-binding site of the enzyme, forming crucial hydrogen bonds with Val96, similar to the interaction of ATP's amino group with the enzyme. []
Relevance: The core structure of "1H-pyrazolo[3,4-d]pyrimidin-4-one" present in these derivatives is closely related to the "1H-pyrazolo[3,4-d]pyrimidin-4-amine" core of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] This structural similarity, along with their CDK4/cyclin D1 inhibitory activity, indicates that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also possess CDK inhibitory properties.
6-(arylmethyl)pyrazolopyrimidinones
Compound Description: This series of compounds emerged as potent and selective CDK2 inhibitors derived from the optimization of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives. [] Introducing a hydrogen bond donor at the meta-position of the 6-arylmethyl group significantly increased their CDK4 affinity, resulting in ligands with equipotent inhibition against both CDK4 and CDK2. [] These compounds demonstrate antiproliferative effects in NCI HCT116 and other cell lines. []
Compound Description: This novel series of compounds was regioselectively synthesized and showed high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum. []
Relevance: The "1H-pyrazolo[3,4-d]pyrimidin-4-one" core found in these derivatives is structurally analogous to the "1H-pyrazolo[3,4-d]pyrimidin-4-amine" core of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] This structural similarity, coupled with their antifungal properties, indicates that 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might also possess potential as an antifungal agent.
Compound Description: These compounds were synthesized from 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives by reaction with triethyl orthoformate. [] Some of these compounds demonstrated high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum. []
Relevance: Though not directly sharing the core structure of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, these compounds highlight the possibility of expanding the pyrazolo[3,4-d]pyrimidine scaffold through the addition of a triazole ring. [] This approach could be explored to generate new derivatives of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with potentially enhanced or modified biological activities.
Compound Description: This series of compounds was synthesized via tandem aza-Wittig and annulation reactions. [] Certain compounds within this series exhibited good inhibition activities against the root growth of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). []
Compound Description: This class of compounds was designed and synthesized as RET protein kinase inhibitors. [] The most promising compound displayed effective in vitro inhibition and good selectivity when tested against a panel of kinases. [] Additionally, it inhibited GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 breast cancer cells at concentrations as low as 100 nM. []
Relevance: This class shares the core structure of "1H-pyrazolo[3,4-d]pyrimidin-4-amine" with 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, indicating a close structural relationship. [] Their development as RET kinase inhibitors, particularly their effectiveness against MCF-7 cells, suggests potential applications of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in developing targeted cancer therapies.
Compound Description: This group of 25 pyrimidine scaffold derivatives was designed and assessed for its cytotoxic activity through molecular docking studies and in vitro assays. [] Several synthesized compounds demonstrated potent anticancer activity against MCF-7, Hep G2, and Hela cell lines, indicating their potential as lead compounds for further optimization. []
Relevance: This group encompasses compounds with the "4,5 dihydro pyrazolo(3, 4-d) pyrimidines" scaffold, closely related to the core structure of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] Their identification as potential anticancer agents further supports the exploration of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for anticancer applications.
Compound Description: This compound, synthesized through a tandem aza-Wittig and annulation reaction, demonstrated potent herbicidal activity against rape and barnyard grass roots in preliminary bioassays. []
Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones
Compound Description: This research involved synthesizing several novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and fused ring systems, including pyrazolo[3′,4′:4,5]pyrimido[1,2-b]pyridazin-4(1H)-one and 7,8,9,10-tetrahydropyrazolo[3′,4′:4,5]pyrimido[1,2-b]-cinnolin-4(1H)-one. [] These compounds were evaluated for their anti-inflammatory activity and ulcerogenicity. [] Seven compounds showed consistently good anti-inflammatory activity, with two demonstrating comparable effectiveness to indomethacin and minimal ulcerogenic effects. []
Relevance: This research focused on modifying the pyrazolo[3,4-d]pyrimidin-4-one core, which is closely related to the "1H-pyrazolo[3,4-d]pyrimidin-4-amine" core of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] The identification of potent anti-inflammatory compounds within this series suggests that similar modifications to 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine might yield compounds with anti-inflammatory properties.
Compound Description: This series of compounds was synthesized and evaluated for their anti-proliferative activities against five different cancer cell lines. [] Two compounds in the series, containing aminoguanidino or guanidino moieties at position 6, demonstrated significant inhibition of RKO colon cancer cell proliferation. [] These compounds induced apoptosis, arrested cells in the G1 phase, and modulated the expression of key cell cycle and apoptotic proteins. []
Relevance: The "1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" core of these compounds is structurally similar to the "1H-pyrazolo[3,4-d]pyrimidin-4-amine" core in 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] Their potent antiproliferative and pro-apoptotic activities against colon cancer cells emphasize the potential of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a starting point for developing new anticancer agents.
N‐alkylated pyrazolo[3,4‐d]pyrimidine Analogs
Compound Description: This study synthesized new pyrazolo[3,4-d]pyrimidine derivatives by alkylating the N1 nitrogen atom. [] The synthesized compounds exhibited inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. []
Relevance: The "pyrazolo[3,4‐d]pyrimidine" scaffold is shared by these analogs and 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [] Their activity against AChE and hCA suggests that modifying the N1 position of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be a strategy for developing compounds with similar enzymatic inhibitory properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.